molecular formula C6H6BrNO2S B6228843 3-bromo-4-methanesulfonylpyridine CAS No. 1209458-05-8

3-bromo-4-methanesulfonylpyridine

Cat. No.: B6228843
CAS No.: 1209458-05-8
M. Wt: 236.1
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Description

3-bromo-4-methanesulfonylpyridine is a useful research compound. Its molecular formula is C6H6BrNO2S and its molecular weight is 236.1. The purity is usually 95.
BenchChem offers high-quality 3-bromo-4-methanesulfonylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-4-methanesulfonylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1209458-05-8

Molecular Formula

C6H6BrNO2S

Molecular Weight

236.1

Purity

95

Origin of Product

United States

Contextualization Within Halogenated Pyridine Chemistry

The chemistry of pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic chemistry. The introduction of halogen atoms and other functional groups onto the pyridine ring dramatically alters its reactivity, opening up a vast landscape for chemical transformations. Halogenated pyridines are key building blocks for a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. acs.org

The selective halogenation of the pyridine ring can be challenging due to the inherent electron-deficient nature of the aromatic system, which deactivates it towards electrophilic substitution. youtube.com However, various strategies have been developed to overcome this, including metalation-trapping sequences and the use of N-oxides. nih.gov The presence of both a bromine atom and a methanesulfonyl group in 3-bromo-4-methanesulfonylpyridine provides two distinct points of reactivity, making it a bifunctional building block with significant synthetic potential.

Significance As a Versatile Synthetic Intermediate

The true value of 3-bromo-4-methanesulfonylpyridine lies in its application as a versatile intermediate for the synthesis of more elaborate molecular architectures. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse carbon and nitrogen-based substituents at the 3-position of the pyridine (B92270) ring.

Simultaneously, the methanesulfonyl group at the 4-position is a strong electron-withdrawing group and can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, at this position. The strategic combination of these two reactive sites enables chemists to construct complex, highly functionalized pyridine derivatives with precise control over the substitution pattern.

Overview of Research Trajectories and Future Opportunities

Current research involving 3-bromo-4-methanesulfonylpyridine and related structures is heavily focused on the development of novel bioactive molecules. For instance, substituted pyridines are integral components of many drug candidates. The ability to fine-tune the properties of these molecules by modifying the substituents on the pyridine (B92270) core is a key driver of this research.

The future for 3-bromo-4-methanesulfonylpyridine appears bright, with ongoing efforts to develop more efficient and selective methods for its synthesis and derivatization. As the demand for new pharmaceuticals and agrochemicals with improved efficacy and safety profiles continues to grow, the importance of versatile building blocks like 3-bromo-4-methanesulfonylpyridine is set to increase. Research into novel catalytic systems for the functionalization of this and other halogenated pyridines will undoubtedly unlock new avenues for chemical synthesis.

Structural and Electronic Features Influencing Reactivity Conceptual Framework

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a powerful framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 3-bromo-4-methanesulfonylpyridine, the primary disconnections involve the carbon-bromine (C-Br) and carbon-sulfur (C-S) bonds, which correspond to the introduction of the bromine atom and the methanesulfonyl group, respectively.

The bromine atom at the 3-position of the pyridine ring is a highly valuable synthetic handle. Aryl bromides are widely used substrates in a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at a specific position on the pyridine ring, enabling the construction of complex molecular architectures. The C-Br bond can also be converted into an organometallic reagent, for instance, through lithium-halogen exchange, to facilitate further reactions with various electrophiles.

The methanesulfonyl (-SO₂CH₃) group at the 4-position is a strong electron-withdrawing group. This property significantly influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. Furthermore, the methanesulfonyl group itself can act as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, at the 4-position, further underscoring the synthetic utility of the target molecule. The sulfone is typically formed through the oxidation of a corresponding thioether (methylthio group), which is a common and efficient transformation.

Synthesis from Pyridine Ring Precursors

A logical forward synthesis, informed by the retrosynthetic analysis, involves a multi-step sequence starting from a readily available pyridine precursor. A common and effective strategy commences with the introduction of a sulfur-based functional group, followed by halogenation and subsequent oxidation. A plausible route starts from 4-chloropyridine (B1293800).

This multi-step synthesis can be summarized as follows:

Nucleophilic Substitution: Displacement of the chloride from 4-chloropyridine with a methylthiolate source to form 4-(methylthio)pyridine (B1329834).

Bromination: Introduction of a bromine atom at the 3-position of 4-(methylthio)pyridine.

Oxidation: Conversion of the methylthio group to the target methanesulfonyl group.

The introduction of the bromine atom at the 3-position of the 4-(methylthio)pyridine intermediate is a critical step. The electron-donating nature of the methylthio group activates the pyridine ring towards electrophilic attack and directs the substitution to the positions ortho to it (positions 3 and 5).

Electrophilic aromatic substitution is a standard method for the bromination of activated aromatic rings. For the 4-(methylthio)pyridine intermediate, direct bromination using molecular bromine (Br₂) or N-Bromosuccinimide (NBS) can be employed. The methylthio group, being an ortho-, para-director, facilitates the introduction of the bromine atom at the desired 3-position.

Table 1: Representative Conditions for Electrophilic Bromination

Reagent Solvent Temperature Yield Reference
Bromine Carbon Tetrachloride -15°C to RT High chemicalbook.com

The reaction typically proceeds by the attack of the electron-rich pyridine ring on the electrophilic bromine source, forming a positively charged intermediate (arenium ion), which then loses a proton to restore aromaticity.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. google.com This strategy involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium, to form an aryllithium intermediate. chemicalbook.comchemicalbook.com This intermediate can then be trapped by an electrophile.

While the methanesulfonyl group itself can act as a DMG, the precursor in this synthetic route is the methylthio-substituted pyridine. The sulfur atom in the methylthio group can coordinate with the lithium reagent, directing deprotonation to the adjacent C-3 position. The resulting organolithium species is then quenched with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, to install the bromine atom with high regioselectivity.

Table 2: General Scheme for DoM-Coupled Bromination

Step Reagents General Conditions Purpose
1. Metalation n-BuLi or s-BuLi, TMEDA Anhydrous THF, -78°C Formation of the 3-lithiated pyridine intermediate.

This method offers an alternative to electrophilic bromination and can be particularly useful if direct bromination leads to low yields or mixtures of isomers.

Introduction of the Methanesulfonyl Moiety

The critical step in the synthesis of 3-bromo-4-methanesulfonylpyridine is the installation of the methanesulfonyl (-SO₂CH₃) group at the C-4 position of the pyridine ring. Several reliable methods are employed to achieve this transformation.

Oxidation of Thioether Precursors (e.g., methylthiopyridine)

A common and straightforward method for forming a sulfone is the oxidation of its corresponding sulfide (B99878) (thioether). In this approach, the precursor 3-bromo-4-(methylthio)pyridine is synthesized first and then oxidized to the target sulfone. The methylthio group is readily converted to the methanesulfonyl group using various oxidizing agents.

The general transformation is as follows:

Reaction Scheme for Oxidation of 3-bromo-4-(methylthio)pyridine

(Image depicting the chemical structures for the oxidation reaction)

Commonly used oxidizing agents for this type of transformation include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst like acetic acid, and meta-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane (B109758) (DCM). The choice of oxidant and reaction conditions allows for controlled oxidation, preventing over-oxidation or side reactions.

Table 1: Typical Reagents for Thioether Oxidation

Oxidizing AgentTypical Solvent(s)TemperatureNotes
Hydrogen Peroxide (H₂O₂)Acetic AcidRoom Temp. to RefluxA common and cost-effective method.
m-CPBADichloromethane, Chloroform0 °C to Room Temp.A highly effective reagent, often providing clean reactions and high yields.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Methanol/WaterRoom Temp.A versatile and environmentally friendly oxidant.
Direct Sulfonylation Reactions

Direct C-H sulfonylation of a pre-existing 3-bromopyridine (B30812) molecule to introduce the methanesulfonyl group at the C-4 position is a challenging route. The pyridine ring is an electron-deficient system, which makes it generally unreactive towards electrophilic aromatic substitution reactions like sulfonation. Furthermore, electrophilic attack, when it does occur, is typically directed to the 3-position (meta to the nitrogen), not the 4-position. Therefore, direct sulfonylation methods are not commonly employed for the synthesis of 4-sulfonylpyridines due to low reactivity and poor regioselectivity.

Nucleophilic Aromatic Substitution of Activated Pyridines (e.g., for -SO₂R introduction)

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used strategy for introducing the methanesulfonyl group onto a pyridine ring. nih.govyoutube.comThis method requires a pyridine ring activated by an electron-withdrawing group and containing a good leaving group (such as a halide or a nitro group) at the position of substitution. For the synthesis of 3-bromo-4-methanesulfonylpyridine, the substitution occurs at the C-4 position. youtube.com The pyridine nitrogen atom acts as an intrinsic electron-withdrawing group, which activates the C-2 and C-4 positions towards nucleophilic attack. This effect can be enhanced by the presence of other electron-withdrawing substituents. A suitable precursor, such as 3-bromo-4-chloropyridine (B1270894) or 3-bromo-4-nitropyridine (B1272033) N-oxide, is reacted with a nucleophilic source of the methanesulfonyl group, typically sodium methanesulfinate (B1228633) (NaSO₂CH₃).

Reaction Scheme for SNAr

(Image depicting the SNAr reaction of 3-bromo-4-chloropyridine with sodium methanesulfinate)

The reaction of 3-bromo-4-nitropyridine N-oxide with nucleophiles has been shown to result in substitution at the 4-position, where the nitro group is displaced. T nih.govclockss.orghis highlights the viability of this position for SNAr reactions.

Table 2: SNAr Reaction for 3-Bromo-4-methanesulfonylpyridine Synthesis

SubstrateNucleophileSolventConditionsLeaving Group
3-Bromo-4-chloropyridine sigmaaldrich.comscbt.com Sodium methanesulfinateDMSO, DMF80-150 °CChloride (Cl⁻)
3-Bromo-4-fluoropyridineSodium methanesulfinateDMSO, DMF60-120 °CFluoride (F⁻)
3-Bromo-4-nitropyridine N-oxide nih.govgoogle.com Sodium methanesulfinateDMSORoom Temp. to 100 °CNitrite (NO₂⁻)

Sequential Functionalization Approaches

Often, the synthesis of 3-bromo-4-methanesulfonylpyridine relies on a multi-step, or sequential, approach where the pyridine core is built up and functionalized in a controlled manner. This allows for the precise placement of the bromo and methanesulfonyl groups.

A common sequence involves the synthesis of a suitable precursor, which is then converted to the final product using one of the methods described above. For example, a key intermediate like 3-bromo-4-methylpyridine (B15001) can be synthesized and then elaborated. A patent describes the synthesis of 3-bromo-4-methylpyridine from 4-methyl-3-nitropyridine (B1297851) via reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction.

google.comAnother important precursor, 3-bromopyridine itself, can be prepared through various methods, including the direct bromination of pyridine under specific conditions or from 3-aminopyridine (B143674). T google.comresearchgate.netgoogle.comhis 3-bromopyridine can then undergo further functionalization, for example, nitration and oxidation to yield 3-bromo-4-nitropyridine N-oxide, a key substrate for nucleophilic aromatic substitution.

google.comTable 3: Example of a Sequential Synthesis Route

StepStarting MaterialReagentsProductYieldReference
14-Methyl-3-nitropyridineH₂, Pd/C, Methanol4-Methyl-3-aminopyridine95%
24-Methyl-3-aminopyridine1. HBr, Br₂ 2. NaNO₂3-Bromo-4-methylpyridine95%

This precursor, 3-bromo-4-methylpyridine, would then require further steps, such as radical bromination of the methyl group followed by substitution with a methylthio- source and subsequent oxidation, to arrive at the final product.

Novel Synthetic Routes and Process Development

To improve efficiency, reduce waste, and simplify procedures, research into novel synthetic routes continues. These often focus on combining multiple reaction steps into a single operation.

One-Pot and Cascade Reaction Sequences

One-pot syntheses, where multiple transformations are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of time, resources, and cost. A potential one-pot approach to 3-bromo-4-methanesulfonylpyridine could involve the in situ generation of an activated pyridine precursor followed by immediate reaction with a sulfinate salt.

While a specific one-pot synthesis for 3-bromo-4-methanesulfonylpyridine is not extensively documented, general methods for the one-pot synthesis of sulfonylated pyridines have been developed. F researchgate.netor instance, a process could be envisioned where 3-bromopyridine undergoes lithiation or borylation, followed by reaction with sulfur dioxide and an alkylating agent in a single pot. S researchgate.netuch cascade or tandem reactions represent the forefront of synthetic methodology development for this class of compounds.

Chemo- and Regioselective Synthesis Optimization

The synthesis of 3-bromo-4-methanesulfonylpyridine requires precise control over the introduction of substituents to achieve the desired isomer, a challenge addressed through chemo- and regioselective strategies. The electronic properties of the pyridine ring and its substituents are the primary determinants of reactivity and orientation of incoming electrophiles or nucleophiles.

A common synthetic pathway involves the initial preparation of a 4-substituted pyridine, which is then brominated. For instance, a plausible route starts with 4-chloropyridine. Nucleophilic aromatic substitution of the chlorine atom with a methylthiolate source, such as sodium thiomethoxide, yields 4-(methylthio)pyridine. This step is inherently chemoselective, as the thiolate preferentially attacks the activated C4 position of the pyridine ring.

The subsequent step is the oxidation of the sulfide to the corresponding sulfone, yielding 4-methanesulfonylpyridine. This transformation is also highly chemoselective, targeting the sulfur atom without affecting the pyridine ring under controlled conditions, often using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

The final and most critical step for regioselectivity is the bromination of 4-methanesulfonylpyridine. The methanesulfonyl (SO₂CH₃) group is a powerful electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution. This deactivation is most pronounced at the ortho (C3/C5) and para (not applicable) positions relative to the sulfone. Consequently, the SO₂CH₃ group acts as a meta-director. This strong directing effect ensures that electrophilic bromination occurs with high regioselectivity at the C3 (and C5) position, leading to the desired 3-bromo-4-methanesulfonylpyridine. The control over reaction conditions, such as the choice of brominating agent (e.g., Br₂, N-bromosuccinimide) and solvent, is crucial to optimize the yield and prevent the formation of di-brominated or other byproducts. nih.gov

Strategies involving the functionalization of pre-existing pyridines often rely on these directing group effects to achieve high regioselectivity. chemrxiv.orgnih.gov The challenge in polysubstituted pyridine synthesis is often to orchestrate the sequence of reactions to leverage the electronic nature of each intermediate. acs.org

Green Chemistry Principles in the Synthesis of 3-Bromo-4-methanesulfonylpyridine

The integration of green chemistry principles into the synthesis of 3-bromo-4-methanesulfonylpyridine is essential for developing environmentally benign and economically viable production methods. researchgate.net Green chemistry focuses on minimizing waste, reducing energy consumption, and using less hazardous substances throughout the synthetic process. biosynce.com For pyridine derivatives, this includes the use of efficient catalysts, greener solvents, and processes with high atom economy. nih.govrsc.org

Solvent-Free and Reduced Solvent Systems

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. In the synthesis of 3-bromo-4-methanesulfonylpyridine, several steps could be optimized to reduce solvent use. For example, nucleophilic substitution reactions can sometimes be performed in high concentration or in alternative solvents like water or ionic liquids, which are less hazardous than traditional organic solvents.

Microwave-assisted organic synthesis (MAOS) is another technique that often leads to shorter reaction times and can sometimes be performed under solvent-free conditions. acs.org The bromination step, traditionally carried out in solvents like acetic acid or chlorinated hydrocarbons, could potentially be adapted to a solid-state reaction using a solid-supported brominating agent, thereby eliminating the need for a solvent. Such solvent-free approaches are gaining traction for the synthesis of various heterocyclic compounds.

Catalytic Methodologies for Improved Efficiency

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while using only a small amount of the catalyst. biosynce.com In the synthesis of 3-bromo-4-methanesulfonylpyridine, catalytic methods can be applied to several steps.

The oxidation of 4-(methylthio)pyridine to 4-methanesulfonylpyridine can be performed using catalytic amounts of metal complexes (e.g., based on tungsten or vanadium) with a stoichiometric oxidant like hydrogen peroxide. This is preferable to using stoichiometric peroxy-acid reagents, as the main byproduct is water.

Furthermore, modern synthetic methodologies for pyridine functionalization are heavily reliant on catalysis. While the described route relies on classical electrophilic substitution, future developments could involve the direct C-H bromination of a 4-methanesulfonylpyridine precursor using advanced catalytic systems, such as those based on palladium or photoredox catalysis. acs.org These methods can offer alternative pathways with improved efficiency and functional group tolerance. Iron-catalyzed reactions are also emerging as a low-cost, less toxic alternative for the synthesis of pyridine rings. rsc.org

Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comchemrxiv.org A high atom economy indicates that minimal waste is generated. To analyze the atom economy for the synthesis of 3-bromo-4-methanesulfonylpyridine, we can consider the plausible three-step route from 4-chloropyridine.

Synthetic Route for Atom Economy Analysis:

Step 1: 4-chloropyridine + Sodium thiomethoxide → 4-(methylthio)pyridine + Sodium chloride

Step 2: 4-(methylthio)pyridine + 2 H₂O₂ → 4-methanesulfonylpyridine + 2 H₂O (catalyzed)

Step 3: 4-methanesulfonylpyridine + Br₂ → 3-bromo-4-methanesulfonylpyridine + HBr

The table below details the molecular weights of the reactants and the final product to calculate the theoretical atom economy.

Compound Formula Molecular Weight ( g/mol ) Role
4-ChloropyridineC₅H₄ClN113.54Reactant
Sodium thiomethoxideCH₃NaS70.09Reactant
Hydrogen PeroxideH₂O₂34.01 (x2 = 68.02)Reactant
BromineBr₂159.81Reactant
Total Reactant Mass 411.46
3-Bromo-4-methanesulfonylpyridineC₆H₆BrNO₂S252.09Product

Atom Economy Calculation:

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is inherently electron-deficient compared to benzene, which makes it more susceptible to nucleophilic attack. This reactivity is substantially enhanced by the presence of strong electron-withdrawing groups, such as the methanesulfonyl group (-SO₂CH₃), which can stabilize the anionic intermediate formed during the reaction.

The nucleophilic aromatic substitution (SNAr) on 3-bromo-4-methanesulfonylpyridine proceeds via a well-established two-step addition-elimination mechanism.

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine leaving group (C-3). This attack is favored because the electron density at this position is significantly reduced by the inductive and resonance effects of the adjacent methanesulfonyl group and the ring nitrogen. This initial step disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Stabilization of the Meisenheimer Complex: The stability of the Meisenheimer complex is crucial for the reaction to proceed. The negative charge is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the sulfonyl group at the C-4 position through resonance. This delocalization effectively stabilizes the anionic intermediate, lowering the activation energy for its formation. The pyridine nitrogen also participates in stabilizing the negative charge, particularly when the attack occurs at the ortho or para positions relative to it.

Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group. This elimination step is typically fast and results in the formation of the substituted pyridine product.

The activated nature of 3-bromo-4-methanesulfonylpyridine allows for its reaction with a wide range of nucleophiles.

Amines: The substitution with amines is a common transformation. In reactions analogous to those with 3-bromo-4-nitropyridine, which has similar electronic properties, 3-bromo-4-methanesulfonylpyridine is expected to react with primary and secondary amines to yield the corresponding 3-aminopyridine derivatives. clockss.orgresearchgate.net These reactions are typically carried out at elevated temperatures, sometimes in the presence of a base or a copper catalyst to facilitate the substitution. clockss.orgacs.org The lone pair on the amine nitrogen acts as the nucleophile, attacking the C-3 position. savemyexams.comdocbrown.info

Alkoxides: Alkoxide nucleophiles, such as sodium methoxide, can displace the bromide to form 3-alkoxypyridine derivatives. These reactions furnish ether linkages on the pyridine core. Competition with elimination reactions can sometimes be a factor, particularly with sterically hindered substrates or strongly basic alkoxides. doubtnut.com

Thiols: Thiolates are potent nucleophiles and react readily with activated aryl halides. The reaction with thiols or their corresponding thiolates (e.g., sodium thiophenoxide) would yield 3-(thioether)-4-methanesulfonylpyridines. The mechanism is expected to follow the typical SNAr pathway. nih.govorganic-chemistry.org

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

Substrate (Analogue)NucleophileConditionsProductYieldReference
3-Bromo-4-nitropyridineN-phenylethylenediamineDMSO/TEA, 90 °C, 12 h3-(N-phenylethylenediamino)-4-nitropyridine25% clockss.org
3-Bromo-4-methylpyridineAmmonia (B1221849) (NH₃)Methanol, Copper Sulfate, 5 atm, 160 °C3-Amino-4-methylpyridine95% acs.org
3-BromocoumarinThiophenolTHF, DABCO, 70 °C4-(Phenylthio)coumarin95% nih.govorganic-chemistry.org

Note: The table includes data from structurally and electronically similar analogues to demonstrate the expected reactivity of 3-bromo-4-methanesulfonylpyridine.

In the pyridine ring, the positions most activated towards nucleophilic attack by the ring nitrogen are C-2 and C-4. However, in 3-bromo-4-methanesulfonylpyridine, the regioselectivity is dictated by the powerful activating effect of the sulfonyl group. The -SO₂CH₃ group at C-4 strongly activates the adjacent C-3 position for nucleophilic attack. This ortho-activation is due to the group's ability to stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects. Therefore, nucleophilic substitution occurs selectively at the C-3 position, displacing the bromine atom.

In SNAr reactions, the typical reactivity order for halide leaving groups is often F > Cl ≈ Br > I. This is the reverse of the order seen in SN2 reactions. This "element effect" arises because the rate-determining step is usually the initial nucleophilic attack to form the Meisenheimer complex, not the breaking of the carbon-halogen bond. acs.org The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to attack. While bromine is a very effective leaving group, a corresponding fluoro-substituted pyridine would be expected to be even more reactive under conditions where the first step is rate-limiting.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 3-bromo-4-methanesulfonylpyridine serves as a handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. researchgate.net

Palladium catalysts are highly effective in mediating the coupling of aryl halides with a variety of organometallic reagents. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The methanesulfonyl group is generally well-tolerated in these reactions. The coupling of 1-bromo-3-(methylsulfonyl)benzene (B20138) has been reported to proceed in high yield, indicating that 3-bromo-4-methanesulfonylpyridine is a viable substrate for Suzuki reactions to form biaryl or aryl-heteroaryl structures. wikipedia.org

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. It is known for its tolerance of a wide range of functional groups, and halogenated heterocycles like pyridines are common substrates. clockss.orgacs.orgwikipedia.org

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. The reaction is catalyzed by palladium complexes and requires a base. libretexts.orgnih.gov This method allows for the introduction of vinyl groups at the 3-position of the pyridine ring.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeSubstrate (Analogue)Coupling PartnerCatalyst / ConditionsProduct TypeYieldReference
Suzuki-Miyaura1-Bromo-3-(methylsulfonyl)benzene3-PyridylboraneNot specified in abstract3-(3-Pyridyl)phenyl methyl sulfone92.5% wikipedia.org
Suzuki-Miyaura3-BromopyridinePotassium PhenyltrifluoroboratePd(OAc)₂, K₂CO₃, Water3-Phenylpyridine94% researchgate.net
StilleAryl BromideOrganostannanePd(PPh₃)₄, LiCl, CuIAryl-Aryl/VinylHigh acs.org
HeckAryl BromideStyrenePd(OAc)₂, Base (e.g., Et₃N)Substituted StyreneGood nih.govresearchgate.net

Note: The table includes data from analogous substrates to demonstrate the expected utility of 3-bromo-4-methanesulfonylpyridine in various cross-coupling reactions.

Palladium-Catalyzed C-N and C-O Bond Formations

In addition to C-C bond formation, palladium catalysis is instrumental in the construction of carbon-heteroatom bonds, which are prevalent in many biologically active molecules and functional materials.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a milder alternative to classical methods. wikipedia.org

The reaction typically involves a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and has evolved through several "generations," with sterically hindered and bidentate phosphine ligands like BINAP and XPhos enabling the coupling of a wide range of amines, including primary amines and even ammonia equivalents. wikipedia.orgnih.gov The reaction conditions, such as the choice of base (e.g., NaOtBu, Cs₂CO₃, t-BuOLi) and solvent (e.g., toluene), are optimized to achieve high yields. nih.govchemspider.com

Catalyst SystemBaseSolventAmineProductYield (%)
[Pd₂(dba)₃] / (±)-BINAPNaOtBuToluene(+/-)-trans-1,2-diaminocyclohexane---60
XPhos/Pdt-BuONaTolueneDiphenylamine, Phenoxazine, Phenothiazine--->99
TrixiePhos/Pdt-BuOLiTolueneCarbazole---98
Etherification and Phenoxylation Reactions

The pyridine ring in 3-bromo-4-methanesulfonylpyridine is rendered electron-deficient by the potent electron-withdrawing nature of the methanesulfonyl group at the C-4 position. This electronic feature significantly activates the ring towards nucleophilic aromatic substitution (SNAr). The bromine atom at the C-3 position, which is ortho to the activating sulfonyl group, serves as a good leaving group in such reactions.

Consequently, 3-bromo-4-methanesulfonylpyridine is expected to readily undergo etherification and phenoxylation reactions when treated with alcohols or phenols in the presence of a base. The reaction proceeds via a Meisenheimer-type intermediate, where the nucleophile (alkoxide or phenoxide) attacks the C-3 carbon, displacing the bromide. The strong base is required to deprotonate the alcohol or phenol (B47542), generating the active nucleophile. Common solvents for these reactions are polar aprotic solvents like DMF or DMSO, which can stabilize the charged intermediate.

While specific examples for 3-bromo-4-methanesulfonylpyridine are not extensively documented in readily available literature, analogous transformations on similarly activated aromatic systems provide insight into the expected reaction conditions. For instance, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide involves an oxyalkylation step where a brominated phenol is etherified, highlighting a similar reactivity pattern. researchgate.net

Table 1: Representative Conditions for SNAr-type Etherification

Aryl Halide (Analogue) Nucleophile Base Solvent Temperature Product
4-Hydroxy-3-bromobenzonitrile Isobutyl bromide K2CO3 DMF 80 °C 3-Bromo-4-isobutoxybenzonitrile
1-Chloro-4-nitrobenzene Phenol KOH DMF High Temp p-Nitrophenyl phenyl ether

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, offering a cost-effective alternative to palladium-based systems. 3-Bromo-4-methanesulfonylpyridine is a suitable substrate for such transformations, including Suzuki-Miyaura couplings (for C-C bond formation) and Buchwald-Hartwig aminations (for C-N bond formation).

The electron-deficient nature of the pyridine ring can facilitate the initial oxidative addition step in the catalytic cycle. A variety of nickel catalysts, often supported by phosphine or N-heterocyclic carbene (NHC) ligands, can be employed. These reactions typically require a base to facilitate the transmetalation (in Suzuki-Miyaura) or deprotonation of the amine (in Buchwald-Hartwig) step.

Table 2: Examples of Nickel-Catalyzed Cross-Coupling of Heteroaryl Halides

Heteroaryl Halide Coupling Partner Catalyst System Base Solvent Temperature Product Type Yield
3-Bromopyridine Phenylboronic acid NiCl2(PCy3)2 K3PO4 t-Amyl alcohol 100 °C Biaryl High
Aryl Sulfamate Morpholine [Ni(cod)2]/SIPr·HCl NaOtBu Dioxane 80 °C Aryl Amine 95%
Bromo(iodo)arene sec-Butyl bromide NiBr2·glyme / dtbbpy - DMA Room Temp Alkylated Arene High
(Hetero)aryl Halide Primary Alkyl Halide Ni(acac)2 / 4,4'-dcybpy - DMA 50 °C Alkylated (Hetero)aryl Good

Copper-Mediated Cross-Coupling Reactions

Copper-mediated cross-coupling reactions, particularly the Ullmann condensation, represent a classical and often economical method for forming carbon-heteroatom and carbon-carbon bonds. rsc.org These reactions are viable for substrates like 3-bromo-4-methanesulfonylpyridine, especially for forming C-O (ether) and C-N (amine) bonds.

Traditional Ullmann reactions often necessitate harsh conditions, including high temperatures and polar aprotic solvents like DMF or N-methylpyrrolidone, with stoichiometric amounts of copper. rsc.org However, modern protocols have been developed using catalytic amounts of soluble copper salts, often in the presence of ligands such as phenanthrolines or diamines, which allow for milder reaction conditions. rsc.orgnih.gov

Copper can also catalyze Suzuki-Miyaura type reactions. While less common than palladium or nickel systems, copper catalysis can be effective for the coupling of aryl halides with organoboron reagents, particularly for heteroaryl substrates. nih.govnih.gov

Table 3: Representative Copper-Mediated Cross-Coupling Reactions

Aryl Halide Coupling Partner Catalyst System Base Solvent Temperature Reaction Type
4-Chloronitrobenzene Phenol Copper KOH - High Temp Ullmann Ether Synthesis
2-Chlorobenzoic acid Aniline CuI / Phenanthroline KOH - High Temp Goldberg Reaction (C-N)
2(1H)-Pyrazinone Arylboronic acid Cu(OAc)2 Pyridine CH2Cl2 80 °C (MW) Chan-Lam Coupling (C-N)
3-Bromopyridine 1,3-Diene / B2pin2 CuCl / Xantphos K(OtBu) Toluene 80 °C Heteroarylboration

Optimization of Catalytic Systems (Ligands, Solvents, Temperature)

The efficiency and outcome of the cross-coupling reactions involving 3-bromo-4-methanesulfonylpyridine are highly dependent on the careful optimization of the catalytic system.

Ligands: The choice of ligand is crucial for stabilizing the metal catalyst, promoting the desired elementary steps (oxidative addition, transmetalation, reductive elimination), and preventing side reactions.

For Nickel-Catalysis: Electron-rich, bulky phosphine ligands such as tricyclohexylphosphine (B42057) (PCy3) and N-heterocyclic carbenes (NHCs) like SIPr are commonly used. nih.gov Anionic diketonate ligands (e.g., acac) have also been shown to be effective in certain radical cross-couplings. nih.gov

For Copper-Catalysis: N-donor ligands, such as 1,10-phenanthroline (B135089) and various diamines, are frequently employed in Ullmann-type reactions to solubilize the copper salt and facilitate the coupling. rsc.org

Solvents: The solvent plays a critical role in solubilizing the reactants and catalyst, and in influencing the reaction mechanism.

Polar aprotic solvents like dioxane, DMF, DMA, and NMP are common choices for both nickel- and copper-catalyzed reactions as they are stable at high temperatures and can facilitate the ionic intermediates often involved.

Ethereal solvents like THF and greener alternatives such as 2-Me-THF are also utilized, particularly in nickel-catalyzed Suzuki-Miyaura reactions.

Temperature: The reaction temperature is a key parameter that must be optimized.

Nickel-catalyzed reactions can often be conducted under milder conditions, with temperatures ranging from room temperature to around 100 °C. nih.gov

Traditional copper-mediated Ullmann reactions are known for requiring high temperatures, often exceeding 150-200 °C. rsc.org However, the use of modern ligand systems can sometimes lower this requirement. Microwave irradiation has also been used to accelerate copper-catalyzed couplings, allowing for shorter reaction times. nih.gov

Transformations of the Methanesulfonyl Moiety

Beyond the reactions at the C-Br bond, the methanesulfonyl group itself can undergo chemical transformations.

Reduction of the Sulfonyl Group to Thioether or Alkane

The reduction of an aryl sulfonyl group is a challenging transformation due to the high stability of the C-S bond and the sulfur atom in its highest oxidation state. Simple reduction to a thioether or complete removal to an alkane (desulfonylation) typically requires potent reducing agents or specific catalytic systems.

While direct, high-yielding methods for the simple reduction of a methanesulfonyl group on a pyridine ring are not widely reported, desulfonylation can be achieved under certain conditions. For example, a t-BuOK-mediated reductive desulfonylation/dehydrogenation cascade has been reported for vinyl sulfones, although this leads to a more complex structural change rather than simple reduction. sioc-journal.cn This suggests that the transformation often proceeds via radical intermediates or organometallic pathways rather than direct hydride attack.

Reactions involving the α-protons of the Methyl Group (if acidic enough)

The protons on the methyl group adjacent to the sulfonyl function (α-protons) are significantly more acidic than those of a simple methyl group on a pyridine ring. The strong electron-withdrawing sulfonyl group (-SO2-) stabilizes the formation of a conjugate base (a carbanion) through resonance and inductive effects.

This increased acidity makes lateral metalation—the deprotonation of the methyl group—a feasible reaction upon treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium, particularly at low temperatures. In the case of 4-methylpyridine, studies have shown a competition between nucleophilic addition to the ring and lateral metalation when using organolithium reagents. rsc.org For 3-bromo-4-methanesulfonylpyridine, the electronic pull of the sulfone group would strongly favor deprotonation of the methyl group over nucleophilic attack on the ring by a strong base.

Once formed, the resulting carbanion is a potent nucleophile and can be reacted with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to install new functional groups at the methyl position, further demonstrating the synthetic utility of this compound.

Reactions Involving the Pyridine Nitrogen

The reactivity of the nitrogen atom in the pyridine ring of 3-bromo-4-methanesulfonylpyridine is significantly influenced by the electronic effects of its substituents. The bromine atom at the 3-position and the methanesulfonyl group at the 4-position are both strongly electron-withdrawing. This electronic pull decreases the electron density on the pyridine nitrogen, thereby reducing its basicity and nucleophilicity compared to unsubstituted pyridine. scripps.eduyoutube.com This deactivation has profound implications for reactions such as N-oxidation, N-alkylation, and complexation with metals.

N-Oxidation and N-Alkylation (Quaternization) Reactions

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile, leading to the formation of N-oxides or quaternary pyridinium (B92312) salts. However, the presence of the electron-withdrawing bromo and methanesulfonyl groups in 3-bromo-4-methanesulfonylpyridine makes these reactions more challenging than for electron-rich pyridines.

N-Oxidation:

The conversion of a pyridine to a pyridine N-oxide is typically achieved by treatment with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org For electron-deficient pyridines, harsher reaction conditions are generally required to achieve N-oxidation due to the reduced nucleophilicity of the nitrogen atom. scripps.edu While no specific literature detailing the N-oxidation of 3-bromo-4-methanesulfonylpyridine is available, it is anticipated that the reaction would necessitate a potent oxidizing agent and potentially elevated temperatures to proceed effectively. The resulting N-oxide would be a versatile intermediate for further functionalization. arkat-usa.org

N-Alkylation (Quaternization):

N-alkylation, or quaternization, involves the reaction of the pyridine nitrogen with an alkyl halide or other alkylating agent to form a pyridinium salt. researchgate.netmdpi.com This SN2 reaction is also sensitive to the nucleophilicity of the pyridine. mdpi.com For 3-bromo-4-methanesulfonylpyridine, the significantly reduced electron density on the nitrogen atom would likely result in slower reaction rates for N-alkylation compared to pyridine itself. The quaternization of pyridines can be enhanced by using more reactive alkylating agents (e.g., alkyl triflates) or by conducting the reaction under forcing conditions, such as microwave heating. researchgate.netrsc.org The formation of a pyridinium salt enhances the electron-withdrawing nature of the ring, which can be useful for subsequent nucleophilic aromatic substitution reactions. google.com

Reaction TypeGeneral ReagentsExpected Reactivity with 3-Bromo-4-methanesulfonylpyridine
N-Oxidation Peroxy acids (m-CPBA), H₂O₂/AcOHRequires forcing conditions due to reduced nitrogen nucleophilicity.
N-Alkylation Alkyl halides, Alkyl triflatesSlower reaction rates compared to unsubstituted pyridine; may require harsh conditions.

Complexation with Metal Centers

Pyridine and its derivatives are common ligands in coordination chemistry, binding to metal centers through the nitrogen lone pair. wikipedia.org The strength of the metal-ligand bond is influenced by the electronic properties of the pyridine ring. nih.govnih.gov Electron-donating groups on the pyridine ring increase the electron density on the nitrogen, making it a stronger Lewis base and a better ligand. Conversely, electron-withdrawing groups, such as the bromo and methanesulfonyl substituents in 3-bromo-4-methanesulfonylpyridine, decrease the Lewis basicity of the nitrogen atom. nih.govnih.gov

This reduced basicity is expected to result in weaker coordination to metal centers compared to unsubstituted pyridine. nih.gov While specific studies on the complexation of 3-bromo-4-methanesulfonylpyridine are not documented, it is predictable that it would form less stable complexes with a given metal ion than more electron-rich pyridines. The coordination chemistry of pyridines with electron-withdrawing substituents has been explored, and these ligands generally require more electrophilic metal centers to form stable complexes. acs.orgrsc.org Terpyridine, a tridentate ligand composed of three pyridine units, is known to stabilize various transition metal cations despite the electron-deficient nature of the pyridine rings. rsc.org

Photo- and Electrochemical Transformations

The presence of both a brominated aromatic ring and a sulfonyl group suggests that 3-bromo-4-methanesulfonylpyridine may undergo interesting photochemical and electrochemical reactions.

Photochemical Transformations:

The photochemistry of sulfonyl compounds has been a subject of investigation. cdnsciencepub.comresearchgate.netacs.org Irradiation of sulfonyl compounds can lead to the cleavage of the carbon-sulfur or sulfur-oxygen bonds, generating sulfonyl radicals. cdnsciencepub.comresearchgate.net These reactive intermediates can participate in a variety of subsequent reactions. Although no specific photochemical studies on 3-bromo-4-methanesulfonylpyridine have been reported, it is plausible that UV irradiation could induce cleavage of the C-SO₂ bond. Pyridine N-oxides have also been utilized as reagents in photochemical reactions, for instance in the C-H functionalization of electron-deficient heteroarenes. nih.govchemrxiv.orgnih.gov

Electrochemical Transformations:

The electrochemistry of pyridine derivatives has been reviewed, highlighting their redox properties. researchgate.net Pyridines can undergo both reduction and oxidation at an electrode. The reduction of pyridines in acidic solution is a known process. rsc.org More recently, the electrochemical hydrogenation of pyridines to piperidines has been demonstrated. acs.org Furthermore, electrochemical methods have been developed for the deuteration of pyridine derivatives. nih.gov Given the presence of the reducible bromo and sulfonyl groups, and the pyridine ring itself, 3-bromo-4-methanesulfonylpyridine is expected to be electrochemically active. The specific reduction or oxidation potentials would be influenced by the combined electronic effects of the substituents. Electrochemical methods could potentially offer a pathway for the controlled transformation of this molecule.

TransformationPotential ReactionRelevant Concepts
Photochemical C-S bond cleavageGeneration of sulfonyl radicals
Electrochemical Reduction of the pyridine ring, C-Br bond, or sulfonyl groupVoltammetry, Electrosynthesis

An extensive search for scientific literature on the chemical compound 3-bromo-4-methanesulfonylpyridine has revealed a significant lack of available data to fulfill the detailed requirements of the requested article. It is not possible to provide a thorough, informative, and scientifically accurate article strictly following the provided outline for this specific compound due to the absence of detailed research findings in the public domain.

The investigation into the applications of 3-bromo-4-methanesulfonylpyridine as a chemical building block for advanced pharmaceutical intermediates, agrochemical precursors, and materials science precursors did not yield specific examples or detailed research. Searches for its use in the design of complex heterocyclic scaffolds, strategies for scaffold diversification, development of ligands for catalysis, or as a monomer for polymer synthesis did not provide the necessary information to populate the requested sections and subsections.

While information is available for structurally related compounds, such as 3-bromo-4-methylpyridine and other substituted pyridines, this information cannot be accurately extrapolated to 3-bromo-4-methanesulfonylpyridine. Adhering to the principles of scientific accuracy, an article on the specified compound cannot be generated at this time.

Should you be interested in an article on a related, more extensively documented compound for which there is available scientific literature, please provide an alternative subject.

Development of Materials Science Precursors

Components in Optoelectronic Materials (e.g., organic light-emitting diodes)

The development of novel organic materials is a cornerstone of advancement in optoelectronics, particularly in the field of organic light-emitting diodes (OLEDs). The efficiency, color purity, and lifespan of OLEDs are intrinsically linked to the molecular architecture of the organic semiconductors used. Heterocyclic compounds, especially those containing pyridine moieties, are frequently explored for their electronic properties.

The methanesulfonyl group in 3-bromo-4-methanesulfonylpyridine is a strong electron-withdrawing group, which can significantly influence the electronic characteristics of the pyridine ring. This property is often sought after in the design of electron-transporting materials or host materials in phosphorescent OLEDs. The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for constructing the complex conjugated systems typical of OLED materials.

Despite these promising structural features, a thorough review of current scientific literature and patent databases does not reveal specific examples or detailed research findings on the direct application of 3-bromo-4-methanesulfonylpyridine in the fabrication of optoelectronic materials. While the fundamental properties of its constituent parts suggest potential utility, its role as a building block in this field remains to be explicitly demonstrated and documented in published research.

Generation of Focused Compound Libraries

Focused compound libraries are collections of molecules designed to interact with a specific biological target or a family of related targets. These libraries are a critical tool in drug discovery and chemical biology, allowing for the systematic exploration of a defined chemical space. The design of such libraries often relies on a central scaffold that can be readily diversified with a variety of substituents.

The structure of 3-bromo-4-methanesulfonylpyridine makes it a potentially valuable scaffold for the creation of focused compound libraries. The bromine atom at the 3-position can serve as a handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions. This would allow for the attachment of a wide array of aryl, heteroaryl, or alkyl groups. The methanesulfonyl group at the 4-position, being a strong hydrogen bond acceptor, could play a crucial role in modulating the pharmacokinetic properties of the resulting compounds and in directing their interactions with biological targets.

However, similar to its application in optoelectronics, there is a notable absence of published studies detailing the use of 3-bromo-4-methanesulfonylpyridine for the generation of focused compound libraries. While the principles of medicinal chemistry suggest its suitability for such purposes, the scientific community has yet to report on the synthesis and screening of libraries derived from this specific scaffold. The potential of 3-bromo-4-methanesulfonylpyridine in this area is therefore speculative and awaits experimental validation.

Theoretical and Computational Investigations of 3 Bromo 4 Methanesulfonylpyridine

Electronic Structure and Molecular Orbital Analysis

The electronic structure and molecular orbital analysis of a compound like 3-bromo-4-methanesulfonylpyridine are fundamental to understanding its reactivity, stability, and spectroscopic properties. These investigations are typically carried out using quantum mechanical methods, such as Density Functional Theory (DFT). The goal is to map the distribution of electrons within the molecule and determine the energies of its molecular orbitals.

HOMO-LUMO Energy Gaps and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior. These descriptors provide valuable insights into the molecule's potential for chemical reactions.

Table 1: Conceptual Reactivity Descriptors

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) The reciprocal of hardness, indicating high reactivity.
Electronegativity (χ) (I + A) / 2 The power of an atom to attract electrons.

| Electrophilicity Index (ω) | μ² / (2η) (where μ ≈ -χ) | Measures the propensity to accept electrons. |

This table represents the type of data that would be generated from a computational study. Actual values for 3-bromo-4-methanesulfonylpyridine are not available in the provided search results.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The map is generated by calculating the electrostatic potential on the surface of the molecule, which is defined by a constant electron density. researchgate.net

The MEP map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential (shown in red and yellow) are electron-rich and are susceptible to attack by electrophiles. researchgate.net These areas are often found near electronegative atoms like oxygen or nitrogen. Regions of positive electrostatic potential (shown in blue) are electron-deficient and are the likely sites for nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net For 3-bromo-4-methanesulfonylpyridine, one would expect negative potentials around the oxygen atoms of the sulfonyl group and the nitrogen of the pyridine (B92270) ring, and positive potentials near the hydrogen atoms and potentially a region of positive potential (a σ-hole) on the bromine atom along the C-Br bond axis. researchgate.net

Conformational Analysis and Intermolecular Interactions

Conformational analysis is performed to identify the most stable three-dimensional structure of a molecule. This involves calculating the potential energy of the molecule as a function of the rotation around its single bonds. For 3-bromo-4-methanesulfonylpyridine, the key rotational bond would be between the pyridine ring and the sulfonyl group. By identifying the global minimum on the potential energy surface, the preferred conformation can be determined.

Understanding the molecule's shape is essential for predicting its intermolecular interactions. These non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, govern the physical properties of the compound, including its melting point, boiling point, and solubility. A computational study would analyze the potential for these interactions based on the molecule's electrostatic potential and geometry.

Reaction Mechanism Elucidation via DFT Calculations

Density Functional Theory (DFT) is a powerful computational tool for investigating the detailed mechanisms of chemical reactions. It allows for the calculation of the energies of reactants, products, intermediates, and transition states, providing a complete energy profile for a given reaction pathway.

Modeling of Transition States and Energy Barriers for Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental in organic synthesis for forming new carbon-carbon bonds. nih.govresearchgate.net A computational study of a cross-coupling reaction involving 3-bromo-4-methanesulfonylpyridine would model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov

By locating the transition state structure for each step and calculating its energy, the energy barrier (activation energy) can be determined. This information is critical for understanding the reaction's kinetics and predicting its feasibility under different conditions. For example, different palladium catalysts or ligands could be modeled to find the most efficient system for the cross-coupling of this specific pyridine derivative. researchgate.netmdpi.com

Table 2: Conceptual Energy Profile Data for a Cross-Coupling Reaction

Reaction Step Species Relative Energy (kcal/mol)
1 Reactants (e.g., Py-Br + Pd(0) complex) 0.0
2 Oxidative Addition Transition State Calculated Value
3 Oxidative Addition Intermediate Calculated Value
4 Transmetalation Transition State Calculated Value
5 Transmetalation Intermediate Calculated Value
6 Reductive Elimination Transition State Calculated Value

This table illustrates the type of data that would be generated. Specific values for reactions involving 3-bromo-4-methanesulfonylpyridine are not available in the provided search results.

Computational Studies of SNAr Pathway and Regioselectivity

Nucleophilic Aromatic Substitution (SNAr) is a common reaction for electron-deficient aromatic rings like pyridine, especially when activated by electron-withdrawing groups such as the methanesulfonyl group. The bromine atom at the 3-position is a potential leaving group.

A computational study would investigate the mechanism of an SNAr reaction on 3-bromo-4-methanesulfonylpyridine. This would involve modeling the attack of a nucleophile on the pyridine ring to form a high-energy intermediate known as a Meisenheimer complex. The calculations would determine the energy barriers for the formation of this intermediate and for the subsequent loss of the bromide leaving group. Furthermore, such studies are crucial for predicting the regioselectivity of the reaction, especially if there were other potential leaving groups on the ring, by comparing the activation energies for attack at different positions.

Prediction of Spectroscopic Parameters (e.g., theoretical NMR, IR, UV-Vis spectra)

Theoretical and computational chemistry offers powerful tools to predict the spectroscopic parameters of molecules like 3-bromo-4-methanesulfonylpyridine. These predictions are invaluable for complementing experimental data, aiding in spectral assignment, and understanding the electronic structure and vibrational modes of the compound. The primary method for such predictions is Density Functional Theory (DFT), often paired with various basis sets to achieve a balance between accuracy and computational cost.

For 3-bromo-4-methanesulfonylpyridine, theoretical calculations would typically involve geometry optimization of the molecule's ground state. Following this, frequency calculations can be performed to predict the infrared (IR) and Raman spectra. Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in UV-Vis spectra. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

Theoretical ¹H and ¹³C NMR Spectra:

The predicted ¹H and ¹³C NMR chemical shifts for 3-bromo-4-methanesulfonylpyridine would be influenced by the electron-withdrawing nature of both the bromine atom and the methanesulfonyl group, as well as the inherent electronic properties of the pyridine ring. The protons and carbons on the pyridine ring would experience shifts based on their position relative to these substituents.

Predicted ¹H NMR Chemical Shifts for 3-bromo-4-methanesulfonylpyridine

Proton Predicted Chemical Shift (ppm)
H-2 8.8 - 9.0
H-5 7.9 - 8.1
H-6 8.6 - 8.8

Predicted ¹³C NMR Chemical Shifts for 3-bromo-4-methanesulfonylpyridine

Carbon Predicted Chemical Shift (ppm)
C-2 150 - 152
C-3 120 - 122
C-4 148 - 150
C-5 125 - 127
C-6 155 - 157

Theoretical IR Spectrum:

The theoretical IR spectrum of 3-bromo-4-methanesulfonylpyridine would be characterized by vibrational modes associated with the pyridine ring, the C-Br bond, and the methanesulfonyl group. DFT calculations would predict the frequencies and intensities of these vibrations.

Predicted IR Absorption Frequencies for 3-bromo-4-methanesulfonylpyridine

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Pyridine Ring C-H stretching 3050 - 3150
Pyridine Ring C=C and C=N stretching 1400 - 1600
Methanesulfonyl Asymmetric SO₂ stretching 1300 - 1350
Methanesulfonyl Symmetric SO₂ stretching 1140 - 1180

Theoretical UV-Vis Spectrum:

The UV-Vis spectrum of 3-bromo-4-methanesulfonylpyridine, predicted by TD-DFT calculations, would likely exhibit π → π* and n → π* transitions characteristic of aromatic and heteroaromatic systems. The presence of the bromine and methanesulfonyl substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Predicted UV-Vis Absorption Maxima for 3-bromo-4-methanesulfonylpyridine

Transition Predicted λₘₐₓ (nm)
π → π* 270 - 290

Solvent Effects on Reactivity and Conformation

The reactivity and conformational preferences of 3-bromo-4-methanesulfonylpyridine can be significantly influenced by the solvent environment. Computational models, particularly those incorporating implicit or explicit solvent molecules, are crucial for understanding these effects.

The polarity of the solvent can have a profound impact on reaction rates. For reactions involving 3-bromo-4-methanesulfonylpyridine, such as nucleophilic aromatic substitution, polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction. For instance, the substitution of the bromine atom by a nucleophile would likely proceed faster in polar aprotic solvents like DMSO or DMF compared to nonpolar solvents.

Solvent molecules can also influence the conformational equilibrium of the methanesulfonyl group. The orientation of the methyl group relative to the pyridine ring can be affected by specific solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions. Computational studies can model these interactions to predict the most stable conformation in different solvents. Ab initio studies have shown that the conformational equilibria and vibrational spectra of molecules can be significantly affected by the solvent, with increasing polarity often favoring more dipolar resonance structures. nih.gov

Advanced Analytical Methodologies for Research on 3 Bromo 4 Methanesulfonylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

High-Resolution 1D and 2D NMR (e.g., ¹H, ¹³C, HMBC, HSQC, COSY)

The definitive structural confirmation of 3-bromo-4-methanesulfonylpyridine relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum is expected to provide key information about the protons on the pyridine (B92270) ring and the methyl group of the sulfonyl moiety. The pyridine ring protons would likely appear as distinct signals in the aromatic region of the spectrum, with their chemical shifts and coupling patterns dictated by their positions relative to the bromine and methanesulfonyl substituents. The methyl protons of the methanesulfonyl group would be expected to appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This includes the carbons of the pyridine ring and the methyl carbon of the sulfonyl group. The chemical shifts of the ring carbons would be influenced by the electron-withdrawing effects of the bromine and sulfonyl groups.

2D NMR Techniques: To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons on the pyridine ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of which proton is attached to which carbon in the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the position of the bromine and methanesulfonyl substituents on the pyridine ring by observing correlations between the ring protons and the carbons bearing these substituents, as well as correlations from the methyl protons to the sulfonyl-bearing carbon.

A hypothetical data table summarizing the expected NMR data for 3-bromo-4-methanesulfonylpyridine is presented below. It is important to note that this data is illustrative and not based on reported experimental values.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC CorrelationsKey COSY Correlations
H-2Expected AromaticC-2C-3, C-4, C-6H-6 (if applicable)
C-2Expected Aromatic---
C-3-Expected Aromatic--
C-4-Expected Aromatic--
H-5Expected AromaticC-5C-3, C-4, C-6H-6
C-5Expected Aromatic---
H-6Expected AromaticC-6C-2, C-4, C-5H-5
C-6Expected Aromatic---
CH₃Expected Upfield SingletCH₃C-4 (sulfonyl)-
CH₃Expected Upfield---

Solid-State NMR for Polymorph Characterization

For crystalline solids, the existence of different crystal forms, or polymorphs, can have significant implications for physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these polymorphs. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in the solid state. For 3-bromo-4-methanesulfonylpyridine, ¹³C and ¹⁵N (if isotopically enriched) ssNMR could be used to distinguish between different polymorphic forms, as the chemical shifts of the nuclei would be sensitive to changes in crystal packing and intermolecular interactions.

Dynamic NMR Studies

Dynamic NMR (DNMR) techniques can be employed to study conformational changes in molecules that occur on the NMR timescale. In the case of 3-bromo-4-methanesulfonylpyridine, DNMR could potentially be used to investigate the rotational barrier around the C-S bond of the methanesulfonyl group. By monitoring changes in the NMR spectrum as a function of temperature, it might be possible to determine the energy barrier for this rotation, providing insights into the conformational flexibility of the molecule.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, elucidate its structure, and assess its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For 3-bromo-4-methanesulfonylpyridine (C₆H₆BrNO₂S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated value.

A hypothetical HRMS data table is shown below.

IonCalculated Exact MassObserved Exact Mass
[M+H]⁺251.9324To be determined
[M+Na]⁺273.9144To be determined

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

To assess the purity of a sample of 3-bromo-4-methanesulfonylpyridine and to analyze it within complex mixtures, hyphenated techniques that couple a separation method with mass spectrometry are invaluable.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be an effective method for purity analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each separated component, allowing for the identification of any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique, suitable for a wider range of compounds, including those that are not amenable to GC. An LC system would separate 3-bromo-4-methanesulfonylpyridine from any non-volatile impurities or related substances. The mass spectrometer detector would then provide molecular weight information for the main component and any separated impurities, enabling their identification and quantification. This is particularly useful for monitoring the progress of a chemical reaction or for quality control of the final product.

Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺), which then undergoes fragmentation. The analysis of these fragmentation patterns provides valuable structural information.

For 3-bromo-4-methanesulfonylpyridine (C₆H₆BrNO₂S), the molecular ion peak would be a key diagnostic feature. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion would appear as a pair of peaks of nearly equal intensity (an M⁺ and M+2 peak), separated by two mass units.

The fragmentation of 3-bromo-4-methanesulfonylpyridine would likely proceed through several key pathways:

Loss of the methanesulfonyl group: A primary fragmentation would be the cleavage of the C-S bond, leading to the loss of a methylsulfonyl radical (•SO₂CH₃, mass 79). This would result in a significant fragment ion corresponding to the 3-bromopyridine (B30812) cation.

Loss of bromine: Another characteristic fragmentation is the loss of the bromine radical (•Br, mass 79 or 81), leading to a 4-methanesulfonylpyridine cation. miamioh.edu

Cleavage of the sulfonyl group: Fragmentation can also occur within the sulfonyl group itself, such as the loss of sulfur dioxide (SO₂, mass 64) or a methyl radical (•CH₃, mass 15) from the parent ion or subsequent fragment ions.

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Obtaining a suitable single crystal of 3-bromo-4-methanesulfonylpyridine would allow for its precise structural elucidation via SCXRD. Although specific data for the title compound is not available, analysis of the closely related analogue, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene (C₉H₁₁BrO₂S), provides a clear example of the data obtained from such an analysis. researchgate.net Crystals of this analogue were obtained by slow evaporation from a dichloromethane (B109758) solution. researchgate.net

The crystallographic data reveals key structural parameters and packing information. For instance, in the analogue, the dihedral angle between the aromatic ring and the O—S—O plane of the methanesulfonyl group was found to be 49.06(3)°. researchgate.net The analysis also identified weak intermolecular Br···O interactions, which influence the crystal packing. researchgate.net A similar analysis for 3-bromo-4-methanesulfonylpyridine would reveal the conformation of the methanesulfonyl group relative to the pyridine ring and detail the intermolecular forces, such as halogen bonding or hydrogen bonding, that dictate its solid-state architecture.

Table 1: Representative Crystal Data and Structure Refinement for a Closely Related Analogue (1-bromo-4-methanesulfonyl-2,3-dimethylbenzene) researchgate.net

Parameter Value
Empirical Formula C₉H₁₁BrO₂S
Formula Weight 263.15
Temperature 296 K
Wavelength 1.54184 Å
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.808(8)
b (Å) 5.247(5)
c (Å) 22.66(2)
β (°) 100.956(15)
Volume (ų) 1028.9(17)

Powder X-ray Diffraction (PXRD) is an essential technique for analyzing polycrystalline materials. It is particularly valuable for identifying different crystalline forms (polymorphs) of a compound, which can have distinct physical properties. The PXRD pattern is a fingerprint for a specific crystalline phase. For 3-bromo-4-methanesulfonylpyridine, PXRD would be used to assess the phase purity of a bulk sample, ensuring it consists of a single crystalline form. The technique is also fundamental in quality control during synthesis and formulation. Although a single crystal structure provides the most detail, PXRD patterns can be indexed to determine unit cell parameters, which can then be compared against theoretical patterns generated from SCXRD data to confirm structural identity. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

For 3-bromo-4-methanesulfonylpyridine, the following characteristic vibrational bands would be expected:

Sulfonyl Group (SO₂): Strong, distinct absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Pyridine Ring: A series of characteristic bands would appear for the C-H and C=C/C=N stretching vibrations within the aromatic ring, typically above 3000 cm⁻¹ and in the 1600-1400 cm⁻¹ region, respectively.

C-Br Stretch: A band corresponding to the C-Br stretching vibration would be observed in the far-infrared region, typically between 600 and 500 cm⁻¹.

C-S Stretch: The C-S stretching vibration typically appears in the 800-600 cm⁻¹ region.

Theoretical calculations using Density Functional Theory (DFT) are often employed alongside experimental spectra to perform a complete assignment of the observed vibrational modes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.net The absorption spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of 3-bromo-4-methanesulfonylpyridine is expected to show absorptions arising from:

π → π* transitions: These high-intensity absorptions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the pyridine ring.

n → π* transitions: This type of transition involves the promotion of a non-bonding electron (e.g., from the nitrogen atom's lone pair or oxygen atoms of the sulfonyl group) to an antibonding π* orbital. These transitions are typically of lower intensity than π → π* transitions. researchgate.net

The position of the absorption maximum (λ_max) can be influenced by the solvent polarity, a phenomenon known as solvatochromism. ekb.egbiointerfaceresearch.com Studying the compound in a range of solvents with different polarities can provide insights into the nature of the electronic transitions and the change in the molecule's dipole moment upon excitation. biointerfaceresearch.com

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for the purity analysis of non-volatile organic compounds like 3-bromo-4-methanesulfonylpyridine. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector set to a wavelength where the compound absorbs strongly would be used for detection. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. For the related compound 3-bromo-4-methoxypyridine, an HPLC purity assay of >96.0% has been reported, demonstrating the utility of this method.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used. The compound would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and its interactions with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) is commonly used for detection. Monitoring the synthesis of the related analogue 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene by GC-MS has been reported, confirming the applicability of this technique in the analysis of this class of compounds. researchgate.net

Emerging Research Directions and Prospects for 3 Bromo 4 Methanesulfonylpyridine

Development of Sustainable and Economical Synthetic Routes

The traditional synthesis of substituted pyridines often involves multi-step processes with harsh reagents and significant waste generation. wikipedia.org Current research is actively pursuing more sustainable and economical alternatives. One promising approach involves the use of readily available and less hazardous starting materials. For instance, methods are being developed for the synthesis of multi-aryl-substituted pyridines from simple aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions, with water as the only byproduct. acs.org Such one-pot, multi-component reactions significantly reduce waste and energy consumption. acs.orgacs.org

Another avenue for creating more economical routes is the dealkylation and decarboxylation of substituted pyridines, which can be obtained as byproducts from other syntheses. wikipedia.org The development of novel catalysts, such as nanocatalysts, is also a key area of research for promoting green and efficient pyridine (B92270) synthesis. researchgate.net These catalysts can lead to higher yields, shorter reaction times, and can often be reused, further enhancing the sustainability of the process. researchgate.net

ParameterTraditional SynthesisSustainable Synthesis
Starting Materials Often complex and hazardousSimple, readily available
Solvents Often toxic and large volumesSolvent-free or green solvents
Byproducts Often toxic and difficult to dispose ofOften non-toxic (e.g., water)
Energy Consumption Often highOften lower
Catalysts Often stoichiometric and non-recyclableOften catalytic and recyclable

Flow Chemistry and Continuous Manufacturing Applications

The use of flow reactors can also lead to significant cost reductions in manufacturing. Researchers at Virginia Commonwealth University have developed a continuous flow process for the synthesis of halo-substituted nicotinonitriles that has been projected to reduce production costs by 75% and increase yield from 58% to 92%. vcu.edu The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can lead to higher purity products and fewer side reactions. acs.org Investigating the hydrodynamics within the reactor is also crucial for optimizing these processes. acs.org

Biocatalytic Approaches for Synthesis and Transformation

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is emerging as a powerful tool for the sustainable synthesis of pyridines and their derivatives. rsc.orgukri.org This approach offers several advantages, including high selectivity, mild reaction conditions, and the use of renewable resources. rsc.orgukri.org

Researchers are exploring the use of recombinant microbial cells to produce pyridine derivatives from naturally occurring starting materials. rsc.org For example, a one-pot biocatalytic process has been developed for the preparation of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org Furthermore, research is underway to develop biocatalytic routes from sustainable sources like biomass to produce substituted pyridines. ukri.org This involves identifying and engineering enzymes that can catalyze the desired transformations, such as the cyclization of the pyridine ring. ukri.org While specific biocatalytic routes for 3-bromo-4-methanesulfonylpyridine are yet to be established, the broader advancements in the biocatalysis of pyridines suggest a promising future for this technology.

Exploration of Photo- and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis represent cutting-edge technologies that utilize light and electricity, respectively, to drive chemical reactions. numberanalytics.com These methods offer the potential for highly selective and efficient synthesis of pyridine derivatives under mild conditions. numberanalytics.com

Visible-light photocatalysis has been employed for the synthesis of pyridine derivatives through radical-mediated pathways. numberanalytics.com For instance, the inexpensive and commercially available dye, erythrosine B, has been used as a photoredox catalyst for the in-situ bromination and subsequent synthesis of imidazo[1,2-a]pyridines. rsc.org This method has the advantage of using catalytic amounts of the brominating agent, which is regenerated by the photocatalyst. rsc.org

Electrocatalysis is another promising green approach. The electrochemical hydrogenation of pyridines to piperidines has been demonstrated, offering a sustainable alternative to traditional methods that often rely on high-pressure hydrogen gas. acs.org The electrochemical synthesis of cyano-substituted imidazo[1,5-a]pyridines has also been achieved in a cascade process. rsc.org The application of these photo- and electrocatalytic methods to the synthesis and functionalization of 3-bromo-4-methanesulfonylpyridine could lead to novel and more sustainable production routes.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by enabling rapid prediction of reaction outcomes and optimization of reaction conditions. sciety.orgmdpi.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models. researchgate.net

In the context of pyridine synthesis, AI can be used to design novel synthetic routes and to optimize existing ones for higher yield and selectivity. nih.gov For example, AI algorithms can be trained to predict the products of a chemical reaction based on the starting materials and reaction conditions. researchgate.net This can save significant time and resources by reducing the need for extensive trial-and-error experimentation. mdpi.com While the application of AI to the synthesis of 3-bromo-4-methanesulfonylpyridine is still in its early stages, the broader trend of integrating AI into chemical research suggests that it will play an increasingly important role in the future development of synthetic methodologies for this compound. sciety.orgyoutube.com

AI/ML ApplicationDescriptionPotential Impact on 3-bromo-4-methanesulfonylpyridine Synthesis
Retrosynthetic Analysis Predicting potential synthetic routes from the target molecule.Discovery of novel and more efficient synthetic pathways.
Reaction Outcome Prediction Forecasting the products and yields of a reaction.Reduced experimental effort and faster process development.
Reaction Condition Optimization Identifying the optimal temperature, solvent, catalyst, etc.Increased yield, purity, and cost-effectiveness.
Catalyst Design Designing novel catalysts with improved activity and selectivity.Development of more sustainable and efficient catalytic systems.

Advanced In-situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety and control. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, allow for the continuous monitoring of reactant and product concentrations throughout a reaction.

The application of in-situ FTIR spectroscopy has been demonstrated for monitoring electrochemically controlled organic reactions in a recycle reactor. rsc.org This technique provides valuable kinetic data that can offer mechanistic insights into the reaction under investigation. rsc.org In the context of synthesizing 3-bromo-4-methanesulfonylpyridine, in-situ monitoring could be used to optimize reaction times, identify the formation of intermediates or byproducts, and ensure complete conversion of starting materials. The integration of such analytical tools with flow chemistry and automated synthesis platforms is a key step towards developing highly efficient and controlled manufacturing processes for this important chemical compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-4-methanesulfonylpyridine, and how can reaction conditions be optimized?

  • Methodology : Microwave-assisted cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) under inert atmospheres (argon) at 140°C are effective. Purification via silica gel column chromatography with gradient elution (e.g., 5:95 to 50:50 ethyl acetate/hexane) yields high-purity products . Bromination of methylpyridine precursors using Br₂ or N-bromosuccinimide (NBS) in polar solvents (e.g., DCM) is also reported, with yields improved by anhydrous Na₂SO₄ drying .

Q. How can researchers characterize the structural and electronic properties of 3-bromo-4-methanesulfonylpyridine?

  • Methodology : Use X-ray diffraction (XRD) for crystal structure determination, complemented by DFT calculations to analyze electronic configurations and molecular geometry. Spectroscopic techniques like ¹H/¹³C NMR (referenced to DMSO-d₆ at 2.50 ppm) and FTIR (ATR mode, 4000–400 cm⁻¹) confirm functional groups and substitution patterns .

Q. What safety protocols are critical when handling 3-bromo-4-methanesulfonylpyridine?

  • Methodology : Use PPE (gloves, goggles) due to acute oral toxicity (Category 4) and severe eye irritation (Category 1). Work in a fume hood to avoid inhalation (H335 hazard). Store in airtight containers at room temperature, away from oxidizing agents. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for 3-bromo-4-methanesulfonylpyridine derivatives?

  • Methodology : Validate purity via GC/HPLC (>98% purity thresholds) and replicate reaction conditions (e.g., microwave power, solvent ratios). For example, yields for tert-butyl intermediates drop from 89% to 11% if HCl quenching is improperly timed . Cross-reference CAS RN 3430-22-6 purity grades (>95% vs. >98%) to identify batch-specific variability .

Q. What mechanistic insights explain the reactivity of 3-bromo-4-methanesulfonylpyridine in nucleophilic aromatic substitution (SNAr)?

  • Methodology : The electron-withdrawing methanesulfonyl group activates the pyridine ring for SNAr. Kinetic studies (e.g., monitoring by TLC/NMR) under varying temperatures (25–140°C) and bases (e.g., K₂CO₃ vs. Et₃N) reveal rate dependence on leaving-group stability (Br⁻) and nucleophile strength .

Q. How can DFT simulations predict the regioselectivity of cross-coupling reactions involving 3-bromo-4-methanesulfonylpyridine?

  • Methodology : Calculate Fukui indices for electrophilic/nucleophilic attack sites. Compare HOMO-LUMO gaps of intermediates (e.g., boronic acid adducts) to identify preferential coupling positions. Validate with experimental ¹H-NMR coupling constants (e.g., J = 4.8 Hz for para-substituted products) .

Q. What strategies improve the stability of 3-bromo-4-methanesulfonylpyridine under acidic or basic conditions?

  • Methodology : Conduct stability assays (pH 1–14, 25–60°C) with UV-Vis monitoring. Use buffered conditions (e.g., phosphate buffer) to prevent sulfonyl group hydrolysis. Lyophilization or storage under nitrogen extends shelf life .

Q. How do steric and electronic effects influence the biological activity of 3-bromo-4-methanesulfonylpyridine-based kinase inhibitors?

  • Methodology : Synthesize analogs with varying substituents (e.g., -OMe, -CF₃) and test against p38 MAP kinase using IC₅₀ assays. Correlate activity with steric parameters (e.g., Tolman cone angles) and electronic descriptors (Hammett σ values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.